7-Methoxy-2-tetralone

Overview

Description

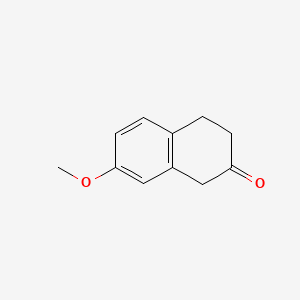

7-Methoxy-2-tetralone (CAS: 4133-34-0, molecular formula: C₁₁H₁₂O₂) is a substituted tetralone derivative featuring a methoxy group at the 7-position of the naphthalenone scaffold. Structurally, it consists of a bicyclic system with a ketone at the 2-position and a methoxy substituent on the aromatic ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of bioactive alkaloids and pharmaceuticals.

Preparation Methods

Acid-Catalyzed Cyclization

Hydrochloric Acid-Mediated Cyclization

A straightforward synthesis involves the cyclization of 2,7-dimethoxy-1,4-dihydronaphthalene using hydrochloric acid in acetone. In this method, 0.5 g of the precursor is stirred with 5 mL acetone at 25–30°C, followed by the addition of 5% aqueous HCl. After 15 minutes, the mixture is extracted with dichloromethane, and the solvent is evaporated under reduced pressure to yield 0.42 g (84% yield) of 7-methoxy-2-tetralone. This single-step approach is advantageous for its simplicity and minimal purification requirements.

Methanesulfonic Acid Cyclization

Industrial-scale production often employs methanesulfonic acid (MeSO$$_3$$H) to cyclize 4-(4-methoxyphenyl)butanoic acid. The reaction proceeds via intramolecular Friedel-Crafts acylation, forming the tetralone backbone with >90% conversion efficiency. Continuous-flow technology enhances this process by reducing reaction time and improving heat transfer, achieving a throughput of 1.2 kg/h in pilot-scale setups.

Bromination-Oxidation Sequences

N-Bromosuccinimide (NBS) Bromination

A two-step protocol starts with the bromination of 7-methoxy-1-tetralone using NBS in acetonitrile. Stirring at room temperature for 16 hours yields 8-bromo-7-methoxy-α-tetralone (67% yield), which is subsequently oxidized with Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) to furnish the target compound. The overall yield for this route is 20.4%, outperforming traditional methods by 4.4%.

Chromic Acid Oxidation

Alternative oxidation conditions using chromic acid (H$$2$$CrO$$4$$) and periodic acid (H$$5$$IO$$6$$) in acetonitrile achieve simultaneous desilylation and oxidation of intermediate alcohols. This method shortens the synthesis by one step, yielding 64% of this compound after column chromatography.

Enantioselective Phase-Transfer Catalysis

A novel asymmetric synthesis employs phase-transfer catalysts (PTCs) to alkylate 1-methyl-7-methoxy-2-tetralone. Using catalyst 3 (a chiral quaternary ammonium salt), the reaction of 2 with chloroacetonitrile under biphasic conditions (30% NaOH, 0–5°C) achieves 78.6% yield with an enantiomeric ratio (er) of 80:20.

Table 1: Optimization of Phase-Transfer Catalyzed Alkylation

| Entry | ClCH$$_2$$CN (equiv) | Base | Temp (°C) | Time (h) | Yield (%) | er (4:4') |

|---|---|---|---|---|---|---|

| 2 | 3 | 50% NaOH | 0–5 | 1.5 | 70.0 | 81:19 |

| 3 | 3 | 30% NaOH | 0–5 | 2 | 78.6 | 80:20 |

| 5 | 2 | 30% NaOH | 0–5 | 2 | 78.4 | 79:21 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

- Acid-Catalyzed Cyclization : High scalability (84% yield) but limited to precursors with methoxy groups at specific positions.

- Bromination-Oxidation : Moderate yields (20.4–64%) but versatile for introducing substituents.

- Phase-Transfer Catalysis : Superior enantioselectivity (er 80:20) and yields (78.6%) for chiral applications.

Experimental Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., acetone, acetonitrile) enhance reaction rates in cyclization and oxidation steps. Dichloromethane is preferred for extractions due to its immiscibility with water.

Temperature Control

Low temperatures (0–5°C) minimize side reactions in bromination and PTC alkylation, improving regioselectivity.

Chemical Reactions Analysis

Anti-Tumor Effects

7-Methoxy-1-tetralone (MT) has demonstrated anti-proliferative and anti-migratory effects in hepatocellular carcinoma (HCC) cells .

-

In vitro studies : MT suppresses cell proliferation and migration in HepG2 cells and induces apoptosis . It also reduces the protein expression levels of c-Met, phosphorylated AKT (p-AKT), NF-κB, and matrix metallopeptidases MMP2/MMP9 .

-

In vivo studies : MT suppresses tumor growth of HepG2 cells in nude mice without affecting body weight or organ indices. Immunohistochemistry analysis shows that MT treatment significantly reduces the protein expression levels of NF-κB, MMP9, MMP2, and p-AKT in tumor tissues .

| Protein | Effect of MT Treatment |

|---|---|

| c-Met | Expression significantly decreased |

| p-AKT | Expression significantly decreased |

| NF-κB | Expression significantly decreased |

| MMP2/MMP9 | Expression significantly decreased |

| Cell Proliferation | Suppressed in a dose- and time-dependent manner |

| Cell Migration | Significantly reduced with 100 and 250 μM MT |

| Apoptosis | Mildly increased compared to the control group; less effective than 5-Fluorouracil (5-FU) |

These findings suggest that MT has anti-tumor effects on HCC, potentially by regulating proliferation and migration-related mediators, including c-Met, p-AKT, NF-κB, MMP2, and MMP9 in HepG2 cells .

Other Reactions

Scientific Research Applications

Anticancer Activity

Research has indicated that 7-methoxy-2-tetralone exhibits promising anti-cancer properties. A study focused on hepatocellular carcinoma (HCC) demonstrated that this compound can induce apoptosis and suppress cell migration in HCC cells. The mechanism involves the downregulation of key proteins associated with tumor progression, such as NF-κB and matrix metalloproteinases (MMP2 and MMP9) . This suggests that this compound could be a candidate for developing new therapeutic strategies against HCC.

Antibacterial and Antiviral Properties

Tetralone derivatives, including this compound, have shown antibacterial and antiviral activities. The structural scaffold of tetralones is crucial in developing new drugs targeting various pathogens. For instance, studies have highlighted their effectiveness against specific bacterial strains and viruses, indicating their potential as broad-spectrum antimicrobial agents .

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system. It has been identified as a precursor in the synthesis of compounds with opioid analgesic properties, such as dezocine, which is used for pain management . This highlights its relevance in neuropharmacology and pain relief therapies.

Intermediate in Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various biologically active compounds. For example, it has been used in the enantioselective synthesis of key intermediates for opioid analgesics . The compound's ability to undergo reductive amination reactions makes it valuable for creating diverse chemical entities.

Synthesis of Novel Compounds

The compound has been utilized in developing new tetralone derivatives with enhanced biological activities. Researchers have explored modifications to the tetralone structure to improve efficacy against cancer cells or pathogens . The structure-activity relationship (SAR) studies provide insights into how different substituents affect biological activity.

Case Studies

Mechanism of Action

The mechanism of action of 7-Methoxy-2-tetralone largely depends on its role as an intermediate in the synthesis of bioactive compounds. For instance, in the synthesis of dezocine, it undergoes several transformations that ultimately lead to the formation of the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include enzyme-catalyzed reactions and chemical modifications that enhance the bioactivity of the final product .

Comparison with Similar Compounds

Tetralones with varying methoxy substituent positions exhibit distinct chemical reactivity, pharmacological activity, and synthetic utility. Below is a comparative analysis of 7-Methoxy-2-tetralone with its structural analogs:

Structural and Functional Differences

Pharmacological Profiles

- This compound: Indirectly linked to CNS activity via morphine synthesis .

- 1-Tetralone Derivatives: 2-Benzylidene-1-tetralones exhibit monoamine oxidase (MAO) inhibitory activity (IC₅₀: 0.1–10 µM), highlighting the impact of ketone position on neuroactive properties .

- 6-Methoxy Derivatives: Chalcone-like 6-methoxy-3,4-dihydronaphthalenones show potent tyrosinase inhibition (IC₅₀: 1.2 µM), suggesting applications in dermatology .

Biological Activity

7-Methoxy-2-tetralone (C11H12O2) is a compound belonging to the tetralone family, which has garnered attention for its diverse biological activities. Research into its pharmacological properties has revealed potential applications in various therapeutic areas, including anticancer, antimicrobial, and neuroprotective effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its methoxy group at the 7-position of the tetralone structure. This modification plays a significant role in its biological activity and pharmacological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetralone can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study reported that certain tetralone derivatives, including this compound, displayed potent inhibitory effects on human lung adenocarcinoma A549 cells, with an EC50 value indicating effective cytotoxicity. The structure-activity relationship (SAR) suggested that modifications at the 7-position enhance anticancer activity compared to unsubstituted analogs .

| Compound | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 0.55 | Induction of apoptosis |

| Derivative X | A549 | 0.11 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that it possesses activity against various bacterial and fungal strains.

- Research Findings : In vitro assays have shown that this compound exhibits significant antibacterial effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases.

- Mechanism : It is believed that this compound may exert its neuroprotective effects through modulation of neurotransmitter systems and inhibition of monoamine oxidase (MAO), particularly MAO-B, which is implicated in Parkinson's disease .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the tetralone scaffold significantly influence biological activity. For instance, compounds with a methoxy group at the 7-position generally exhibit enhanced potency compared to their counterparts without such substitutions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Methoxy-2-tetralone, and how do they differ in efficiency?

- Methodological Answer : The synthesis of this compound typically involves cyclization and functionalization steps. A common approach starts with dihydronaphthalene derivatives, using reagents like boron tribromide etherate in dichloromethane to form the tetralone backbone. Titanium tetrachloride (TiCl4)-mediated intramolecular cyclization is critical for achieving regioselectivity . Alternative routes include bromination with N-bromosuccinimide (NBS) in dry toluene at -78°C, followed by demethylation or oxidation steps . Yield optimization (e.g., 36% total yield in one route) depends on solvent choice, temperature control, and purification methods like column chromatography .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- Fourier Transform Infrared Spectroscopy (FT-IR) : To confirm carbonyl (C=O) and methoxy (O-CH3) functional groups.

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR (300 MHz) resolve aromatic protons and methoxy substituents, with deuterated chloroform (CDCl3) as the solvent .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ions (e.g., m/z for molecular weight validation).

- Melting Point Analysis : Determines purity using an electrothermal apparatus .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Low yields often stem from side reactions or unstable intermediates. Strategies include:

- Optimizing Reaction Conditions : For bromination, using NBS with benzoyl peroxide in dry toluene at -78°C minimizes by-products .

- Catalyst Selection : Copper(I) iodide (CuI) in dimethylformamide (DMF) improves coupling efficiency during methoxylation .

- Purification Refinements : Combining thin-layer chromatography (TLC) with silica-gel column chromatography resolves regioisomeric mixtures (e.g., 5-bromo vs. 7-bromo intermediates) .

Q. What are the critical challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer : Scaling issues include:

- Reagent Cost/Safety : Avoid diazoketones or rhodium-based catalysts due to toxicity and expense .

- Reproducibility : Strict control of anhydrous conditions (e.g., using molecular sieves for solvents) ensures batch consistency.

- By-Product Management : Oxidative by-products (e.g., from KMnO4 in acetonitrile) require quenching with reducing agents like sodium bisulfite .

Q. How do conflicting spectral data for this compound intermediates arise, and how should they be resolved?

- Methodological Answer : Discrepancies often occur due to:

- Regioisomeric Ambiguity : Bromination at C-5 vs. C-7 positions produces similar NMR patterns. Use <sup>13</sup>C NMR or 2D-COSY to distinguish substitution patterns .

- Solvent Artifacts : Residual solvents (e.g., DMF) in MS analysis can obscure molecular ions. Pre-purify samples via vacuum distillation .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS07 classification) .

- Ventilation : Use fume hoods when working with volatile solvents (e.g., dichloromethane) to avoid respiratory irritation (H335 hazard) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Data Interpretation and Validation

Q. How should researchers validate the purity of this compound in the absence of commercial standards?

- Methodological Answer :

- Cross-Validation : Compare melting points, NMR shifts, and retention times (HPLC) with literature data (e.g., CAS 22395-22-8 for analogous methoxyflavones) .

- Elemental Analysis : Confirm C/H/O ratios within ±0.4% of theoretical values .

Q. Innovation and Prior Art

Q. What prior art exists for this compound synthesis, and how can new methods avoid patent infringement?

- Methodological Answer :

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAPZXNZOJGVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(=O)C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194296 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4133-34-0 | |

| Record name | 7-Methoxy-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4133-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004133340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHOXY-2-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF978B639S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.